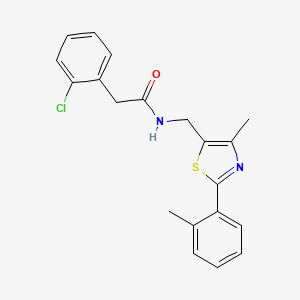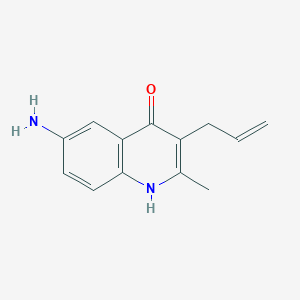
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile” is a chemical compound with the molecular formula C10H10N2OS . It has a molecular weight of 206.27 . The compound is also known by its IUPAC name, 5-acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile” include its molecular weight (206.27) and its molecular formula (C10H10N2OS) . It is a solid in its physical state . More detailed properties like melting point, boiling point, and solubility would require additional specific experimental data.Wissenschaftliche Forschungsanwendungen
Antiprotozoal Activity
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile derivatives have been studied for their potential in antiprotozoal activity. A study by Ismail et al. (2003) discusses the synthesis of compounds derived from 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile and their evaluation against Trypanosoma b.rhodesiense and P. falciparum. Some of these derivatives exhibited significant in vitro and in vivo antiprotozoal effects, highlighting their potential in treating diseases caused by these pathogens (Ismail et al., 2003).
Synthesis and Chemical Properties
The chemical properties and synthesis methodologies of 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile have been explored in various studies. Kurumurthy et al. (2015) presented an efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives in aqueous medium, showcasing the versatility of 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile in chemical syntheses (Kurumurthy et al., 2015).
Reactions with N-Oxides and Thiols
Prachayasittikul & Bauer (1985) investigated the reactions of nicotinamide and nicotinic acid N-oxides with 1-adamantanethiol, providing insights into the reactivity of nicotinonitrile derivatives. Their study contributes to the understanding of the chemical behavior of such compounds under different conditions (Prachayasittikul & Bauer, 1985).
Pharmaceutical Applications
Some derivatives of 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile have shown promise in pharmaceutical applications. A study by Ji et al. (2007) on a novel nicotinic acetylcholine receptor selective agonist derived from this compound highlights its potential use in pain management and other therapeutic areas (Ji et al., 2007).
Synthesis of Other Derivatives
The versatility of 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile is further demonstrated by its use in synthesizing a variety of other derivatives. For instance, Anabha et al. (2007) explored its use in creating 3-Aroylnicotinonitriles, highlighting the compound's utility in diverse chemical syntheses (Anabha et al., 2007).
Safety and Hazards
The safety information available indicates that “5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
5-acetyl-6-methyl-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-9(7(2)13)4-8(5-11)10(12-6)14-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMNZROETLLYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2751218.png)
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2751219.png)
![1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2751220.png)

![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2751222.png)

![1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol](/img/structure/B2751224.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2751226.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-isopropylbenzyl)propanamide](/img/structure/B2751228.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2751237.png)

![Ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2751241.png)